An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the expected spectroscopic data for the novel heterocyclic compound, 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one. As a molecule of interest in medicinal chemistry, understanding its structural and electronic properties through spectroscopic analysis is paramount. This document is structured to provide not only the predicted data but also the underlying scientific rationale for data acquisition and interpretation, reflecting the best practices of a senior application scientist.
Molecular Structure and Its Spectroscopic Implications
5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one (CAS: 1383847-34-4, Molecular Formula: C₆H₄BrF₂NO, Molecular Weight: 224.00 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The pyridinone core, the bromine substituent, and the difluoromethyl group each contribute characteristic signals that will be explored in this guide.
The presence of the difluoromethyl (CHF₂) group is of particular interest. This group is increasingly utilized in medicinal chemistry as a lipophilic bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds, which can enhance binding affinity and membrane permeability.[2][3] Its spectroscopic signature, particularly the coupling between fluorine and both hydrogen and carbon, is a key confirmation point.
Figure 1: 2D Chemical Structure of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data, with fluorine coupling adding a layer of diagnostic complexity.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the proton of the difluoromethyl group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-4 | ~7.8 | d | ~2.5 | Pyridinone Ring |
| H-6 | ~7.6 | d | ~2.5 | Pyridinone Ring |
| NH | ~12-14 | br s | - | Pyridinone NH |
| CHF₂ | ~6.8 | t | ~55 | Difluoromethyl |
Rationale for Predictions:
-
Aromatic Protons (H-4, H-6): The protons on the pyridinone ring are expected to appear in the aromatic region. Their chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the bromine atom. The expected splitting pattern is a doublet for each, arising from coupling to each other (meta-coupling, which is typically small, ~2-3 Hz).
-
NH Proton: The proton on the nitrogen is expected to be a broad singlet and significantly downfield due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.
-
Difluoromethyl Proton (CHF₂): The proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The ¹J(H,F) coupling constant is typically large, in the range of 50-60 Hz.[2]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be crucial for confirming the carbon backbone of the molecule. The presence of the difluoromethyl group will result in a characteristic triplet for the attached carbon.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C=O | ~160 | s | - | C2 (Carbonyl) |
| C-Br | ~100 | s | - | C5 (Brominated) |
| C-CHF₂ | ~120 | t | ~25-35 | C3 |
| CHF₂ | ~110 | t | ~230-240 | Difluoromethyl C |
| CH (aromatic) | ~130-145 | d | (¹JCH) | C4, C6 |
Rationale for Predictions:
-
Carbonyl Carbon (C2): The carbonyl carbon is the most deshielded and will appear far downfield.
-
Brominated Carbon (C5): The carbon attached to the bromine will be shifted upfield due to the heavy atom effect.
-
Difluoromethyl Carbons (C3 and CHF₂): The carbon of the difluoromethyl group will appear as a triplet with a very large one-bond C-F coupling constant (¹J(C,F) ~230-240 Hz).[2] The pyridinone carbon to which it is attached (C3) will also appear as a triplet, but with a smaller two-bond coupling constant (²J(C,F)).
Experimental Protocol for NMR Data Acquisition
A self-validating NMR experiment requires careful sample preparation and parameter selection.
Workflow for NMR Analysis
Figure 2: Standard workflow for acquiring high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. The NH proton will also be clearly visible in this solvent.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Set the number of scans to 16 for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[4]
-
Acquire the spectrum with a sufficient number of scans (e.g., 1024) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Carefully phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one, the most telling feature will be the isotopic pattern of bromine.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Key Feature |
| [M+H]⁺ | 224.95, 226.95 | Bromine isotopic pattern (1:1 ratio) |
| [M]⁺˙ | 223.95, 225.95 | Bromine isotopic pattern (1:1 ratio) |
Rationale for Predictions:
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are roughly in a 1:1 ratio.[5] Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition (Positive Ion Mode):
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion and minimize fragmentation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3200-3000 | Medium, Broad | N-H stretch |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| 1100-1000 | Strong | C-F stretch |
| ~600 | Medium | C-Br stretch |
Rationale for Predictions:
-
N-H Stretch: The N-H bond in the pyridinone ring will give rise to a broad absorption band.
-
C=O Stretch: The carbonyl group of the amide will produce a strong, sharp absorption band around 1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
C-F Stretches: The C-F bonds of the difluoromethyl group will result in strong absorption bands in the fingerprint region.[6]
-
C-Br Stretch: The C-Br bond will have a weaker absorption at a lower wavenumber.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Label the major peaks.
-
Conclusion
The spectroscopic analysis of 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one is a multi-faceted process that leverages the strengths of NMR, MS, and IR spectroscopy. By following the detailed protocols and understanding the predicted data presented in this guide, researchers can confidently identify and characterize this compound. The key identifiers will be the characteristic H-F and C-F couplings in the NMR spectra, the 1:1 isotopic pattern for bromine in the mass spectrum, and the strong carbonyl absorption in the IR spectrum. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
- Smolecule. (2024). 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- PubChem. (n.d.). 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.
- BLDpharm. (n.d.). 5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one.
- Sigma-Aldrich. (n.d.). 5-bromo-1-(difluoromethyl)pyridin-2-one.
- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis.
- Echemi. (n.d.). 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone.
- PubChemLite. (n.d.). 5-bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one.
- BLDpharm. (n.d.). 832735-61-2|5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one.
- ChemScene. (n.d.). 4-Bromo-3-(difluoromethyl)-5-fluoropyridin-2(1H)-one.
- RSC Publishing. (2020).
- SciSpace. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo.
- MilliporeSigma. (n.d.). 5-bromo-3-(difluoromethyl)pyridin-2-amine.
- Unknown. 13C NMR Spectroscopy.
- oaji.net. (2023).
- PubChemLite. (n.d.). 5-bromo-3-(difluoromethyl)pyridin-2-amine.
- ChemicalBook. (n.d.). 5-bromo-1-methyl-2(1h)-pyridinone(81971-39-3) 1 h nmr.
- MilliporeSigma. (n.d.). 5-bromo-2-chloro-4-(difluoromethyl)pyridine.
- Abovchem. (n.d.). 5-bromo-3-(difluoromethyl)pyridin-2-amine - CAS:1335050-39-9.
- Pharmaffiliates. (n.d.). 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.
- NIST WebBook. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-.
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). 5-BROMO-3,3-DIMETHYL-2-PENTANONE - Optional[13C NMR] - Chemical Shifts.
- ChemScene. (n.d.). 1805200-53-6 | 6-Bromo-5-(difluoromethyl)pyridin-3-ol.
- SpectraBase. (n.d.). 5-Bromo-2,3-bis(4-fluorophenyl)-1H-inden-1-one - Optional[Vapor Phase IR] - Spectrum.
- Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
Sources
- 1. 1383847-34-4|5-Bromo-3-(difluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. PubChemLite - 5-bromo-3-(difluoromethyl)pyridin-2-amine (C6H5BrF2N2) [pubchemlite.lcsb.uni.lu]
- 6. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
